5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine
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Overview
Description
5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromo and methoxy group on the phenyl ring, which is attached to the pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-3-methoxyphenylhydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions. One common method involves the cyclization of 4-bromo-3-methoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic acid, followed by the reduction of the resulting pyrazolone intermediate to yield the desired pyrazol-3-amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, methyl iodide, and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium on carbon can be used.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Scientific Research Applications
5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and methoxy groups can influence the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-methoxyphenylhydrazine
- 4-bromo-1-phenyl-1H-pyrazol-3-ol
- 4-bromo-3-methoxyphenyl 4-methylbenzenesulfonate
Uniqueness
5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine is unique due to the specific arrangement of the bromo and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a bromo and methoxy substituent on a phenyl ring, linked to a pyrazole ring, which enhances its chemical reactivity and biological interactions. This article delves into its biological activity, particularly in cancer research, enzyme inhibition, and other therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes a pyrazole moiety known for its potential medicinal properties. The presence of the bromo and methoxy groups contributes to the compound's unique reactivity profile, making it a subject of interest in medicinal chemistry.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in cell signaling pathways, particularly protein tyrosine phosphatases (PTPs). PTPs are crucial for cellular regulation and signaling, suggesting that this compound could play a role in therapeutic applications aimed at modulating these pathways, especially in cancer treatment.
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively studied. Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. For instance:
- Breast Cancer : Studies have demonstrated that pyrazole derivatives exhibit cytotoxic effects on MDA-MB-231 breast cancer cells.
- Lung Cancer : Antitumor activity has been reported against A549 lung cancer cells, with IC50 values indicating effective growth inhibition .
Table 1 summarizes the anticancer activity of various pyrazole derivatives:
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 | TBD |
1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 |
1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | HCT-116 | 0.07 |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells, leading to reduced cell viability.
- Signal Transduction Modulation : By inhibiting specific enzymes such as PTPs, it may alter cellular signaling pathways critical for cancer progression .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to this compound. For example:
- Synthesis and Evaluation : A study synthesized multiple pyrazole derivatives and evaluated their anticancer properties using various cell lines. The results indicated significant cytotoxicity against multiple types of cancer cells, reinforcing the potential of pyrazole compounds in oncology .
- Molecular Modeling Studies : Computational studies have been conducted to predict the binding affinities of these compounds to target proteins involved in cancer signaling pathways. Such studies are essential for understanding the pharmacodynamics and optimizing lead compounds for further development .
Properties
Molecular Formula |
C10H10BrN3O |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10BrN3O/c1-15-9-4-6(2-3-7(9)11)8-5-10(12)14-13-8/h2-5H,1H3,(H3,12,13,14) |
InChI Key |
DFZSFQSACXTKPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=NN2)N)Br |
Origin of Product |
United States |
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